![molecular formula C21H24N2O4 B5534905 4-(2,4-dimethoxybenzoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5534905.png)
4-(2,4-dimethoxybenzoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone
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Description
Synthesis Analysis
Piperazine derivatives, including those with dimethoxybenzoyl and methylphenyl groups, are typically synthesized through multi-step reactions involving condensation, cyclization, and substitution processes. The synthesis often requires precise conditions to ensure the correct formation of the desired product. For instance, the synthesis of related piperazine compounds involves reactions between specific aromatic aldehydes, ketones, or acids with piperazine under controlled conditions, often utilizing catalysts to improve yield and selectivity (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including those similar to the compound , is characterized using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the detailed analysis of the crystal structure and molecular geometry, providing insights into the arrangement of atoms and the spatial configuration of the molecule. For example, crystallographic studies on similar compounds have elucidated their conformations, showcasing the role of intramolecular and intermolecular interactions in determining the overall structure (Karczmarzyk & Malinka, 2004).
Mechanism of Action
properties
IUPAC Name |
4-(2,4-dimethoxybenzoyl)-5-methyl-1-(4-methylphenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-5-7-16(8-6-14)23-12-15(2)22(13-20(23)24)21(25)18-10-9-17(26-3)11-19(18)27-4/h5-11,15H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYAAGIXNYHEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethoxybenzoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone |
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